An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-5-nitrobenzene-1,4-diamine
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-5-nitrobenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of the chemical compound 2-Fluoro-5-nitrobenzene-1,4-diamine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides key physicochemical and safety data inferred from closely related compounds and computational models.
Physicochemical and Safety Data
Table 1: Computed Physicochemical Properties of 2-Fluoro-5-nitrobenzene-1,4-diamine
| Property | Value | Source |
| Molecular Formula | C₆H₆FN₃O₂ | - |
| Molecular Weight | 171.13 g/mol | - |
| CAS Number | 134514-27-5 | - |
| XLogP3 | 1.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |
| Rotatable Bond Count | 1 | PubChem (Predicted) |
| Exact Mass | 171.04440 g/mol | PubChem (Predicted) |
| Topological Polar Surface Area | 100 Ų | PubChem (Predicted) |
Table 2: Hazard and Safety Information (Inferred from Related Compounds)
| Hazard Statement | Precautionary Statement | Source (Analogous Compound) |
| Harmful if swallowed. | P264: Wash skin thoroughly after handling. | 2-Fluorobenzene-1,4-diamine[1] |
| Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | 2-Fluorobenzene-1,4-diamine[1] |
| Toxic in contact with skin. | P302 + P352: IF ON SKIN: Wash with plenty of water. | 1-Fluoro-2-nitrobenzene[2] |
| May cause skin irritation. | P332 + P313: If skin irritation occurs: Get medical advice/attention. | 2-Fluoro-5-nitrobenzoic acid[3] |
| May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | 2-Fluoro-5-nitrobenzoic acid[3] |
Disclaimer: The data presented in Tables 1 and 2 are for guidance purposes only and have not been experimentally confirmed for 2-Fluoro-5-nitrobenzene-1,4-diamine. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.
Proposed Synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine
A direct and selective synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine can be challenging due to the presence of two activating amino groups, which can lead to multiple nitration products and oxidation. A plausible and controlled synthetic approach involves a two-step process:
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Protection of the amino groups of the starting material, 2-fluoro-1,4-phenylenediamine, via acetylation.
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Nitration of the protected intermediate.
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Deprotection (hydrolysis) of the acetyl groups to yield the final product.
An alternative, more direct but potentially lower-yielding approach would be the direct nitration of 2-fluoro-1,4-phenylenediamine under carefully controlled conditions.
Detailed Experimental Protocols (Proposed)
The following are detailed, proposed experimental protocols for the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine. These are based on established procedures for similar transformations.
Step 1: Acetylation of 2-Fluoro-1,4-phenylenediamine
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Objective: To protect the amino groups of 2-fluoro-1,4-phenylenediamine to control the subsequent nitration step.
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Reagents:
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2-Fluoro-1,4-phenylenediamine
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Acetic anhydride
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Sodium acetate
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Water
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Ethanol
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Procedure:
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In a round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine and a molar equivalent of sodium acetate in water.
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Cool the solution in an ice bath.
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Slowly add 2.2 molar equivalents of acetic anhydride to the cooled solution with constant stirring.
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After the addition is complete, continue stirring at room temperature for 1-2 hours.
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The resulting precipitate of N,N'-(2-fluoro-1,4-phenylene)diacetamide is collected by vacuum filtration.
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Wash the product with cold water and recrystallize from ethanol to obtain the purified diacetylated compound.
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Step 2: Nitration of N,N'-(2-fluoro-1,4-phenylene)diacetamide
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Objective: To introduce a nitro group at the 5-position of the protected diamine.
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Reagents:
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N,N'-(2-fluoro-1,4-phenylene)diacetamide
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Concentrated sulfuric acid (98%)
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Fuming nitric acid (90%)
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Ice
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Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the N,N'-(2-fluoro-1,4-phenylene)diacetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
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Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the diacetylated compound, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide is collected by filtration, washed with cold water until neutral, and dried.
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Step 3: Hydrolysis of N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide
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Objective: To remove the acetyl protecting groups to yield the final product.
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Reagents:
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N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide
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Concentrated hydrochloric acid
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Sodium hydroxide solution
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Procedure:
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Reflux the N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide with an excess of concentrated hydrochloric acid for 2-4 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the product.
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Collect the solid 2-Fluoro-5-nitrobenzene-1,4-diamine by filtration, wash with water, and dry.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
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Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Experimental Workflow
Caption: Workflow for the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Pharmacological Properties and Signaling Pathways
There is currently no publicly available information regarding the specific pharmacological properties or the interaction of 2-Fluoro-5-nitrobenzene-1,4-diamine with biological signaling pathways. As a nitroaromatic compound, it could potentially be a substrate for nitroreductase enzymes, which are found in both prokaryotic and eukaryotic systems. This enzymatic reduction can lead to the formation of reactive intermediates.
The class of dinitroaniline compounds has been investigated for various biological activities, including herbicidal properties which are attributed to the disruption of microtubule formation in plant cells.[4] However, it is crucial to note that extrapolating these activities to 2-Fluoro-5-nitrobenzene-1,4-diamine without experimental validation is speculative.
Further research is required to elucidate the pharmacological profile and mechanism of action of this compound.
This document is intended for informational purposes for a scientific audience and is based on the best available information at the time of writing. The proposed synthetic methods have not been experimentally validated by the authors of this guide and should be approached with standard laboratory safety precautions.
